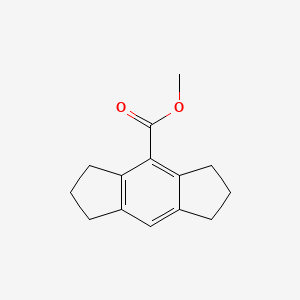
SSTR5 antagonist 2
概要
説明
SSTR5 antagonist 2 is a selective antagonist for the somatostatin receptor subtype 5 (SSTR5). Somatostatin is a peptide hormone that regulates the secretion of various endocrine hormones through its interaction with five different G-protein-coupled receptors, including SSTR5. This compound has been studied for its potential therapeutic applications, particularly in the regulation of glucose metabolism and growth hormone secretion .
準備方法
The synthesis of SSTR5 antagonist 2 involves multiple steps, including the formation of key intermediates and the final coupling reactionsReaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to improve efficiency, reduce costs, and ensure consistent quality of the final product .
化学反応の分析
SSTR5 antagonist 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. Major products formed from these reactions depend on the specific functional groups involved and the reaction conditions employed .
科学的研究の応用
Chemistry: It is used as a tool compound to study the structure-activity relationships of somatostatin receptors and to develop new selective antagonists.
Biology: It helps in understanding the physiological roles of SSTR5 in regulating hormone secretion and other cellular processes.
Medicine: SSTR5 antagonist 2 has shown promise in the treatment of conditions such as type 2 diabetes, growth hormone deficiencies, and certain types of cancer by modulating hormone levels and improving glucose metabolism .
Industry: It is used in the development of new therapeutic agents and diagnostic tools for various endocrine and metabolic disorders
作用機序
SSTR5 antagonist 2 exerts its effects by selectively binding to the somatostatin receptor subtype 5 (SSTR5), thereby blocking the action of somatostatin. This inhibition leads to increased secretion of hormones such as glucagon-like peptide-1 (GLP-1) and growth hormone, which play crucial roles in glucose metabolism and growth regulation. The molecular targets and pathways involved include the G-protein-coupled receptor signaling cascade, which ultimately affects the activity of adenylyl cyclase and other downstream effectors .
類似化合物との比較
SSTR5 antagonist 2 is unique in its high selectivity and potency for the somatostatin receptor subtype 5. Similar compounds include:
SSTR2 antagonist: Selective for somatostatin receptor subtype 2, used in studies of growth hormone regulation.
SSTR5 agonist: Activates SSTR5, used to study the physiological effects of receptor activation.
SSTR2/SSTR5 biselective agonist: Targets both SSTR2 and SSTR5, used in research on combined receptor modulation
Compared to these compounds, this compound offers distinct advantages in terms of selectivity and therapeutic potential, making it a valuable tool in both research and clinical applications .
特性
IUPAC Name |
4-[8-[[3,5-diethoxy-4-(4-fluorophenyl)phenyl]methyl]-3-oxo-2,8-diazaspiro[4.5]decan-2-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35FN2O5/c1-3-39-27-17-22(18-28(40-4-2)30(27)23-5-9-25(33)10-6-23)20-34-15-13-32(14-16-34)19-29(36)35(21-32)26-11-7-24(8-12-26)31(37)38/h5-12,17-18H,3-4,13-16,19-21H2,1-2H3,(H,37,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQCUVNVAODGCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1C2=CC=C(C=C2)F)OCC)CN3CCC4(CC3)CC(=O)N(C4)C5=CC=C(C=C5)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-ol](/img/structure/B3181709.png)




![4-Methylthieno[3,2-c]pyridin-6(5H)-one](/img/structure/B3181751.png)
![2-[(5-methylthiophen-2-yl)methylideneamino]-N-phenylbenzamide](/img/structure/B3181760.png)



![Benzenesulfonamide, 5-chloro-2-fluoro-4-[2-(4-pyridazinyl)-4-(trifluoromethyl)phenoxy]-N-1,3,4-thiadiazol-2-yl-](/img/structure/B3181772.png)


